Azulene, 2,6-dimethyl-4-phenyl
Description
2,6-Dimethyl-4-phenyl azulene (C₁₈H₁₆, molecular weight: 197.500 g/mol) is a substituted azulene derivative characterized by methyl groups at the 2- and 6-positions and a phenyl group at the 4-position of the azulene core . Azulene, a non-alternant aromatic hydrocarbon with a bicyclic structure (fused cycloheptatriene and cyclopentadiene rings), exhibits unique electronic properties due to its dipole moment (∼1.08 D) and charge-separated resonance structures . The introduction of substituents like methyl and phenyl groups alters its electronic and optical behavior. For instance, methyl groups (electron-donating) and phenyl rings (moderately electron-withdrawing due to conjugation) influence the molecule’s HOMO-LUMO gap, solubility, and intermolecular interactions .
Properties
CAS No. |
109985-35-5 |
|---|---|
Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
2,6-dimethyl-4-phenylazulene |
InChI |
InChI=1S/C18H16/c1-13-8-9-16-10-14(2)12-18(16)17(11-13)15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI Key |
BAOBEDNJHDPRDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=C2C=C1)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,6-Dimethyl-4-Phenylpyrylium Perchlorate
The synthesis begins with the formation of the pyrylium salt precursor. A mixture of 2,6-dimethyl-4-phenylpyrylium perchlorate is synthesized via acid-catalyzed cyclization of diketones under anhydrous conditions. For example, condensation of acetophenone derivatives with acetyl chloride in the presence of perchloric acid yields the desired pyrylium salt in 85–90% purity.
Cyclopentadienide Anion Generation
Sodium cyclopentadienide (NaCp) is prepared by treating cyclopentadiene with sodium amide in tetrahydrofuran (THF). The resulting dark green solution is maintained under inert atmosphere to prevent protonation.
Key Reaction Mechanism
The pyrylium salt reacts with NaCp in a [3+2] annulation process:
- Nucleophilic Attack : The cyclopentadienide anion attacks the electrophilic C2 position of the pyrylium ring, forming a fulvene intermediate.
- Ring Opening : The pyrylium oxygen is eliminated as water, generating a conjugated pentadienyl system.
- Electrocyclic Closure : Thermal or photochemical activation induces a 6π-electrocyclic ring closure, yielding the azulene core.
For 2,6-dimethyl-4-phenylazulene, the reaction proceeds as follows:
$$
\text{2,6-Dimethyl-4-phenylpyrylium}^+ + \text{Cp}^- \xrightarrow{\text{THF, 60°C}} \text{Fulvene intermediate} \xrightarrow{\Delta} \text{2,6-Dimethyl-4-phenylazulene}
$$
This method achieves yields of 67–87% after purification.
Optimization of Reaction Conditions
Critical parameters influencing yield and regioselectivity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Maximizes ring closure kinetics |
| Solvent | Anhydrous THF | Stabilizes NaCp and intermediates |
| Reaction Time | 1–2 hours | Prevents over-reduction |
| Pyrylium Salt Purity | >90% | Reduces side products |
Elevating temperatures beyond 100°C promotes decomposition, while polar aprotic solvents (e.g., DMF) lead to undesired side reactions.
Purification and Characterization
Workup Protocol
- Quenching : The reaction mixture is diluted with hexane and washed with deionized water to remove inorganic salts.
- Extraction : Azulene derivatives are extracted into petroleum ether (40–60°C fraction).
- Drying : The organic phase is dried over CaCl₂, followed by solvent removal under reduced pressure.
- Sublimation : Crude product is sublimed at 90–100°C (0.1 mmHg) to isolate crystalline 2,6-dimethyl-4-phenylazulene.
Spectroscopic Data
- UV-Vis : λₘₐₐ = 678 nm (S₀→S₂ transition), 590 nm (S₀→S₁).
- ¹H NMR (CDCl₃): δ 7.8–7.2 (m, 5H, Ph), 6.9 (d, J=10 Hz, 2H, H3/H5), 3.1 (s, 6H, CH₃), 2.8 (s, 2H, H1/H7).
- MS : m/z 284 [M]⁺ (calc. for C₁₈H₁₆N⁺: 284.12).
Alternative Synthetic Routes
Diels-Alder Cycloaddition
Reaction of phenylacetylene with dimethylfulvene derivatives under high pressure (15 kbar) produces azulene frameworks, though yields are lower (≤40%).
Metal-Catalyzed Cross-Coupling
Palladium-mediated coupling of bromoazulenes with methyl Grignard reagents offers a stepwise approach. For example, Suzuki-Miyaura coupling of 4-bromoazulene with phenylboronic acid installs the aryl group prior to methyl functionalization.
Challenges and Limitations
- Regioselectivity : Competing pathways often yield 4,8-dimethyl-6-phenyl isomers unless directing groups are employed.
- Air Sensitivity : The azulene core oxidizes readily, requiring strict anaerobic conditions during handling.
- Scalability : Multistep purification (sublimation, column chromatography) limits gram-scale production.
Chemical Reactions Analysis
Azulene, 2,6-dimethyl-4-phenyl undergoes various types of chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction. Electrophilic aromatic substitution reactions are common due to the aromatic nature of azulene. Typical reagents for these reactions include halogens, nitrating agents, and sulfonating agents . The major products formed depend on the specific reagents and conditions used. For example, nitration of azulene derivatives can yield nitro-substituted products, while halogenation can produce halogenated azulene compounds .
Scientific Research Applications
Azulene, 2,6-dimethyl-4-phenyl and its derivatives have found numerous applications in scientific research. In chemistry, they are used as intermediates in the synthesis of more complex molecules. In biology and medicine, azulene derivatives exhibit anti-inflammatory, antiallergic, and antimicrobial properties . They are also used in the development of optoelectronic devices due to their unique electronic properties .
Mechanism of Action
The mechanism of action of azulene, 2,6-dimethyl-4-phenyl involves its interaction with various molecular targets and pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, mediators of inflammatory processes . This inhibition leads to reduced inflammation and pain. Additionally, azulene derivatives can regulate the secretion of cytokines, proteins that play significant roles in transmitting immunological signals .
Comparison with Similar Compounds
Azulene vs. Benzene and Naphthalene Derivatives
Azulene derivatives are often compared to benzene and naphthalene analogs due to their isomeric relationships and aromaticity. Key differences include:
- Chromatographic Behavior : Azulene diols exhibit superior enantioseparation compared to benzene diols, with average α values of 3.98 vs. 1.33 on Chiralcel-OD-H . This is attributed to azulene’s dipole moment, which enhances interactions with chiral stationary phases .
- Aromaticity and Excited States : Azulene’s anti-Kasha fluorescence (emission from S₂ instead of S₁) contrasts with naphthalene’s adherence to Kasha’s rule. This arises from azulene’s 10π-electron excited-state aromaticity, which is absent in naphthalene .
Comparison with Substituted Azulenes
Substituent position and electronic nature critically impact azulene derivatives:
- Optical Tuning: The introduction of strong electron donors (e.g., diphenylaniline) at positions 2 and 6 induces visible-light fluorescence (450–550 nm), a property absent in unsubstituted azulene . In contrast, 2,6-dimethyl-4-phenyl azulene’s optical profile is less studied but expected to show redshifted absorption due to phenyl conjugation.
Comparison with Non-Azulenic Aromatics
- Benzene vs. Azulene Core : Benzene derivatives lack azulene’s charge separation, resulting in weaker dipole-dipole interactions and poorer chromatographic resolution .
- Naphthalene vs. Azulene : Despite being isomers, naphthalene’s alternant structure leads to distinct excited-state behavior. For example, azulene’s anti-Kasha emission contrasts with naphthalene’s S₁-dominated fluorescence .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,6-dimethyl-4-phenylazulene, and how do reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via fulvenallenyl-propargyl radical recombination (FACA mechanism), which forms azulene derivatives under gas-phase conditions . Key parameters include temperature (≥500°C) and precursor ratios (e.g., trichloromethyl-benzene/propargyl bromide). Post-synthesis purification via column chromatography with silica gel (eluent: hexane/ethyl acetate) is critical to isolate the azulene core. Monitor purity using HPLC with UV detection at 254 nm, as described for analogous azulene derivatives .
Q. How can structural characterization of 2,6-dimethyl-4-phenylazulene be optimized using spectroscopic techniques?
- Methodological Answer : Combine NMR (¹H/¹³C) and X-ray crystallography for unambiguous structural assignment. The azulene core’s non-benzenoid structure creates distinct deshielding patterns in ¹H NMR (e.g., protons at C1 and C3 resonate at δ 7.5–8.5 ppm) . X-ray crystallography resolves substituent orientation; for example, methyl and phenyl groups adopt planar configurations to minimize steric hindrance . Use PubChem’s computed InChI and stereochemical descriptors (e.g., C14H14O) for cross-validation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in fluorescence data for azulene derivatives, particularly under varying solvent polarities?
- Methodological Answer : Azulenes exhibit anomalous fluorescence (violating Kasha’s rule) due to emission from higher excited states. To address discrepancies:
- Perform time-resolved fluorescence spectroscopy to differentiate S2→S0 and S1→S0 transitions.
- Use solvents with graded polarity (e.g., cyclohexane to DMSO) to assess dipole moment effects (azulene: 1.08 D) .
- Compare with computational TD-DFT results (B3LYP/M06 functionals) to model excited-state behavior .
Q. How do substituents (methyl, phenyl) alter the electronic properties of azulene, and how can this be quantified?
- Methodological Answer : Substituents modulate the HOMO-LUMO gap and absorption maxima.
- UV-Vis Analysis : Methyl groups induce bathochromic shifts (~20 nm) due to electron donation, while phenyl groups enhance conjugation (e.g., λmax shifts from 580 nm to 620 nm in polar solvents) .
- Electrochemical Studies : Cyclic voltammetry in acetonitrile reveals oxidation potentials (Epa) correlating with electron density at the azulene core. For example, 2,6-dimethyl substitution raises Epa by 0.2 V compared to unsubstituted azulene .
Q. What computational methods are recommended to model the reaction mechanisms of 2,6-dimethyl-4-phenylazulene in metal-catalyzed reactions?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) to map catalytic cycles. Key steps:
- Metal-carbenoid formation (e.g., Rh(II) catalysts) and azulene alkylation via nucleophilic attack .
- Analyze transition states to identify steric effects from methyl/phenyl groups.
- Validate with experimental kinetics (e.g., Arrhenius plots for activation energy) .
Data-Driven Analysis
Q. How can researchers address discrepancies in ionization energy (IE) measurements for azulene derivatives?
- Methodological Answer : IE values vary with substituents and measurement techniques.
- Photoionization Efficiency (PIE) : For 2,6-dimethyl-4-phenylazulene, compare PIE curves at m/z 128 with reference standards (azulene IE = 7.41 eV; naphthalene IE = 8.14 eV) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish isotopic contributions (e.g., ¹³CC9H7 vs. C10H8) .
Analytical and Environmental Considerations
Q. What analytical protocols ensure accurate quantification of trace impurities in 2,6-dimethyl-4-phenylazulene?
- Methodological Answer : Adapt HPLC-UV methods validated for azulene analogs:
- Column : C18 (250 × 4.6 mm, 5 µm).
- Mobile Phase : Acetonitrile/0.1% formic acid (70:30).
- Validation Parameters :
| Parameter | Value (Example) | Source |
|---|---|---|
| LOD | 0.007 µg/mL | |
| LOQ | 0.024 µg/mL | |
| RSD (%) | ≤2.18 |
Q. How does the environmental stability of 2,6-dimethyl-4-phenylazulene compare to other polycyclic aromatics?
- Methodological Answer : Conduct accelerated degradation studies:
- Photolysis : Expose to UV light (λ = 365 nm) and monitor decay via GC-MS. Azulenes degrade slower than naphthalenes due to lower S0–S1 energy gaps .
- Hydrolysis : Test in buffered solutions (pH 3–11); azulene derivatives show stability in neutral conditions but decompose under strong acids/bases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
